molecular formula C12H15NO B6142292 [(2-ethyl-1-benzofuran-3-yl)methyl](methyl)amine CAS No. 91639-76-8

[(2-ethyl-1-benzofuran-3-yl)methyl](methyl)amine

Cat. No.: B6142292
CAS No.: 91639-76-8
M. Wt: 189.25 g/mol
InChI Key: WSXGLBZFVZWEQP-UHFFFAOYSA-N
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Description

Contextualization of the Benzofuran (B130515) Scaffold in Heterocyclic Chemistry

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent structural unit in a vast array of natural products and synthetic molecules. Its prevalence is a testament to its unique physicochemical properties and its ability to serve as a versatile building block in organic synthesis. In the realm of heterocyclic chemistry, benzofurans are recognized for their diverse reactivity, allowing for functionalization at various positions on the bicyclic ring system. This adaptability has made the benzofuran nucleus an attractive target for the development of new synthetic methodologies.

Significance of Amine Functionality in Organic and Medicinal Chemistry Research

The amine functional group is one of the most ubiquitous and important moieties in organic and medicinal chemistry. Its basic nature allows it to participate in a wide range of chemical reactions, making it a key component in the synthesis of complex molecules. In a biological context, the ability of amines to exist in both neutral and protonated forms at physiological pH is crucial for molecular recognition and binding to biological targets. This property is fundamental to the pharmacological activity of a vast number of drugs, influencing their solubility, membrane permeability, and interaction with enzymes and receptors.

Overview of (2-ethyl-1-benzofuran-3-yl)methylamine in Contemporary Academic Studies

While extensive academic literature on the specific compound (2-ethyl-1-benzofuran-3-yl)methylamine is not widely available in public databases, its presence in chemical supplier catalogs, often as its hydrochloride salt (CAS No. 1052545-07-9), indicates its use in research and development. cato-chem.comamericanelements.comenaminestore.com The study of such molecules is often driven by the search for novel therapeutic agents, as the combination of the 2-ethyl-1-benzofuran core with a 3-methyl(methyl)amine side chain presents a unique spatial and electronic configuration for potential biological interactions. Research on analogous 3-aminomethyl benzofuran derivatives has highlighted their potential in various therapeutic areas, suggesting that (2-ethyl-1-benzofuran-3-yl)methylamine is likely being investigated for similar activities.

Based on established synthetic routes for analogous benzofuran derivatives, a plausible synthesis for (2-ethyl-1-benzofuran-3-yl)methylamine would likely involve a multi-step process. mdpi.comjocpr.com A common approach begins with the synthesis of the 2-ethyl-1-benzofuran core. This can be achieved through various methods, such as the reaction of a salicylaldehyde (B1680747) derivative with a suitable three-carbon synthon. Subsequent functionalization at the 3-position, a common strategy in benzofuran chemistry, would be necessary. This could involve a Vilsmeier-Haack formylation or a Friedel-Crafts acylation, followed by reduction to introduce a hydroxymethyl group. Conversion of the alcohol to a leaving group, such as a halide, would then set the stage for nucleophilic substitution with methylamine (B109427) to yield the final product.

A potential synthetic pathway is outlined below:

Synthesis of 2-ethyl-1-benzofuran: This can be achieved through established methods, for example, by the cyclization of an appropriate phenoxy ketone.

Introduction of a functional group at the 3-position: A common method is the Vilsmeier-Haack reaction to introduce a formyl group (-CHO).

Reductive amination: The resulting 2-ethyl-1-benzofuran-3-carbaldehyde (B167650) can then undergo reductive amination with methylamine to directly form the target secondary amine.

Scope and Objectives of the Research Perspective on the Chemical Compound

The primary objective of this article is to provide a focused and scientifically grounded perspective on the chemical compound (2-ethyl-1-benzofuran-3-yl)methylamine. The scope is strictly limited to its chemical nature, building upon the established importance of its constituent parts: the benzofuran scaffold and the amine functional group. This perspective aims to contextualize the compound within the broader field of medicinal chemistry research, highlighting its structural features and the rationale for its synthesis and potential investigation. By examining the chemical properties and plausible synthetic strategies, this article serves as a foundational resource for understanding the significance of this specific benzofuran-amine derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethyl-1-benzofuran-3-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-3-11-10(8-13-2)9-6-4-5-7-12(9)14-11/h4-7,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXGLBZFVZWEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethyl 1 Benzofuran 3 Yl Methylamine

Historical Development of Benzofuran (B130515) Core Synthesis Relevant to the Chemical Compound

The benzofuran ring system is a prominent scaffold in numerous natural products and pharmacologically active compounds. acs.orgnih.gov Its synthesis has been a subject of extensive research for over a century. The first reported synthesis of the benzofuran ring was by William Henry Perkin in 1870, who achieved this through a reaction now known as the Perkin rearrangement, which involves the ring contraction of a 2-halocoumarin in the presence of a base. nih.govwikipedia.orgnih.gov

Since Perkin's initial discovery, a vast array of synthetic methods has been developed, reflecting the advancements in organic chemistry. These methods provide various pathways to access the core structure needed for the target compound.

Key Historical Synthetic Methods for Benzofurans

MethodDescriptionKey ReagentsTypical Application
Perkin Rearrangement Ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid. wikipedia.orgnih.gov3-Halocoumarins, Base (e.g., NaOH)Synthesis of benzofurans with a carboxylic acid group at the C-2 position.
Wittig Reaction Intramolecular Wittig reaction of appropriate phosphorus ylides can be used to construct the furan (B31954) ring fused to the benzene (B151609) core. acs.orgacs.orgpublish.csiro.aursc.orgPhosphonium salts, Base, Carbonyl compoundsVersatile for creating various substituted benzofurans.
Sonogashira Coupling Palladium-copper catalyzed coupling of terminal alkynes with o-iodophenols, followed by intramolecular cyclization. nih.govnih.govorganic-chemistry.orgo-Iodophenols, Terminal alkynes, Pd and Cu catalystsEfficient for synthesizing 2- and 2,3-disubstituted benzofurans.
Heck Reaction Palladium-catalyzed intramolecular coupling to form the benzofuran ring. orgsyn.orgo-Halophenols with vinyl ethers or similar substrates, Pd catalystUseful for constructing the heterocyclic ring via C-C bond formation.

These foundational reactions, along with numerous other methods developed over the decades, have provided chemists with a robust toolbox for constructing the benzofuran nucleus, setting the stage for the synthesis of complex derivatives like (2-ethyl-1-benzofuran-3-yl)methylamine.

Strategies for Introducing the Ethyl Substituent and Methylamine (B109427) Side Chain

The synthesis of the target molecule requires a regioselective strategy to place the ethyl group at the C-2 position and the methylamine side chain at the C-3 position. This is typically achieved in a stepwise manner.

The 2-ethyl-1-benzofuran intermediate is a crucial building block. Several reliable methods exist for its preparation. A common and straightforward approach begins with salicylaldehyde (B1680747).

Synthetic Route to 2-ethyl-1-benzofuran One established method involves two main steps:

Acylation: Salicylaldehyde is reacted with 1-chloroacetone in the presence of a base (like potassium carbonate) to form 2-acetylbenzofuran (B162037).

Reduction: The acetyl group of 2-acetylbenzofuran is then reduced to an ethyl group. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) is a classic and effective method for this carbonyl-to-methylene conversion. jocpr.com

An alternative route involves the direct dehydrogenation of 2-ethylphenol, though this is more common in industrial-scale production. wikipedia.org

With the 2-ethyl-1-benzofuran nucleus in hand, the next critical step is the introduction of the -(CH2)N(H)CH3 side chain at the C-3 position. This is generally accomplished via a two-step sequence involving formylation followed by reductive amination.

Formylation at the C-3 Position: The Vilsmeier-Haack reaction is the method of choice for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings. chemistrysteps.comjk-sci.comnrochemistry.com The 2-ethyl-1-benzofuran is reacted with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). nrochemistry.comijpcbs.com This electrophilic aromatic substitution reaction selectively occurs at the C-3 position, yielding 2-ethyl-1-benzofuran-3-carbaldehyde (B167650). nih.gov

Reductive Amination: The resulting aldehyde is then converted to the target amine via reductive amination. This reaction involves treating the 2-ethyl-1-benzofuran-3-carbaldehyde with methylamine (CH₃NH₂) to form an intermediate imine, which is then reduced in situ to the final secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

This sequence provides a reliable and high-yielding pathway to the desired (2-ethyl-1-benzofuran-3-yl)methylamine.

Optimization of Reaction Conditions and Yields for (2-ethyl-1-benzofuran-3-yl)methylamine

Optimization Parameters for Key Synthetic Steps

Reaction StepParameterTypical Conditions & Optimization Goals
Vilsmeier-Haack Formylation Temperature Reaction is often started at low temperatures (0 °C) and allowed to warm to room temperature or heated gently to ensure complete reaction while minimizing side products. jk-sci.comnrochemistry.com
Reagents The ratio of POCl₃ to DMF can be varied. Excess Vilsmeier reagent may be used to drive the reaction to completion.
Workup Hydrolysis of the intermediate iminium salt is crucial and is typically done with an aqueous base (e.g., sodium acetate (B1210297) or sodium hydroxide (B78521) solution) to afford the aldehyde. nrochemistry.com
Reductive Amination Reducing Agent The choice of reducing agent is critical. NaBH₃CN is effective at reducing the imine as it forms without reducing the starting aldehyde. NaBH₄ can also be used, often after the initial imine formation is complete.
pH Control The reaction is typically run under mildly acidic conditions (pH ~6-7) to promote imine formation without deactivating the amine nucleophile.
Solvent Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used as they are compatible with the reducing agents and help dissolve the reactants.

By systematically adjusting these conditions, the yield and purity of (2-ethyl-1-benzofuran-3-yl)methylamine can be maximized.

Novel and Sustainable Synthetic Routes for the Compound and its Analogues

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and efficient processes. These "green" chemistry principles can be applied to the synthesis of the target compound and its analogues.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields for many of the key steps, including the Perkin rearrangement and the formation of the benzofuran core. nih.govfao.orgresearchgate.net

Sustainable Catalysts: The use of recyclable catalysts, such as palladium supported on carbon (Pd/C), offers a greener alternative to homogeneous catalysts that are difficult to recover. chemistryviews.org This approach could be applied to hydrogenation steps or palladium-catalyzed cross-coupling reactions.

Greener Solvents and Reagents: Replacing hazardous solvents with more environmentally benign alternatives, such as deep eutectic solvents (DES), is a key goal of sustainable chemistry. nih.gov Electrochemical methods, which use electricity to drive reactions, can also reduce the need for chemical reagents. jbiochemtech.com

Applying these modern techniques could lead to a more sustainable and efficient synthesis of (2-ethyl-1-benzofuran-3-yl)methylamine.

Exploration of Stereoselective Synthesis Approaches for Related Chiral Analogues

While the target molecule, (2-ethyl-1-benzofuran-3-yl)methylamine, is achiral, the benzofuran scaffold is a common core in many chiral molecules of pharmaceutical interest. The development of stereoselective methods allows for the synthesis of specific enantiomers or diastereomers of related analogues.

Asymmetric Catalysis: Chiral catalysts can be used to control the stereochemical outcome of key bond-forming reactions. For example, a chiral squaramide catalyst has been used in the asymmetric [4 + 2] cyclization of azadienes with azlactones to produce chiral benzofuran-fused N-heterocycles with excellent enantioselectivity. acs.org

Biocatalysis: Enzymes and whole-cell systems offer a powerful and highly selective approach for creating chiral molecules under mild, environmentally friendly conditions. For instance, the asymmetric bioreduction of a ketone precursor using a whole-cell biocatalyst like Lactobacillus paracasei can produce a chiral alcohol with very high enantiomeric excess, which can then be converted into a chiral benzofuran analogue. nih.gov

Synthesis from Chiral Precursors: An effective strategy involves starting with an enantiomerically pure building block. For example, N-protected α-amino acids can be used as starting materials to prepare optically active α-alkyl-2-benzofuranmethanamines without significant loss of stereochemical integrity. organic-chemistry.orglookchem.com

These advanced stereoselective methods open the door to creating a wide range of chiral analogues of the target compound, which is crucial for exploring structure-activity relationships in drug discovery.

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Ethyl 1 Benzofuran 3 Yl Methylamine

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For (2-ethyl-1-benzofuran-3-yl)methylamine, with a chemical formula of C12H15NO, HRMS analysis would yield a highly accurate mass measurement of the protonated molecule [M+H]+. The theoretical exact mass of this ion is calculated to be 190.1232. An experimental HRMS measurement would be expected to be in very close agreement with this value, typically within a few parts per million (ppm), confirming the elemental composition and ruling out other potential formulas.

Table 1: Theoretical HRMS Data for (2-ethyl-1-benzofuran-3-yl)methylamine

Ion Chemical Formula Theoretical Exact Mass (m/z)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

For (2-ethyl-1-benzofuran-3-yl)methylamine, the ¹H NMR spectrum would show distinct signals for each unique proton. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The N-methyl group would appear as a singlet, as would the methylene bridge connecting the benzofuran (B130515) ring to the nitrogen atom. The aromatic protons on the benzofuran ring system would appear as a complex multiplet pattern in the downfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and local electronic environment.

Table 2: Predicted ¹H NMR Chemical Shifts for (2-ethyl-1-benzofuran-3-yl)methylamine

Protons Predicted Chemical Shift (ppm) Multiplicity
Ethyl-CH3 ~1.3 Triplet
Ethyl-CH2 ~2.8 Quartet
N-CH3 ~2.3 Singlet
N-CH2-Ar ~3.6 Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for (2-ethyl-1-benzofuran-3-yl)methylamine

Carbon Atom Predicted Chemical Shift (ppm)
Ethyl-CH3 ~12
Ethyl-CH2 ~22
N-CH3 ~43
N-CH2-Ar ~52

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, confirming the connection between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

While solution-state NMR provides information about the molecule's average structure, solid-state NMR (ssNMR) can probe the structure and dynamics of the compound in its crystalline or amorphous solid forms. This technique is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of (2-ethyl-1-benzofuran-3-yl)methylamine would give rise to distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions in the crystal lattice.

X-ray Crystallography for Single-Crystal Structure Determination of (2-ethyl-1-benzofuran-3-yl)methylamine and its Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule. By diffracting X-rays through a single crystal of the compound, a precise map of electron density can be generated, revealing exact bond lengths, bond angles, and torsional angles. A successful crystallographic analysis of (2-ethyl-1-benzofuran-3-yl)methylamine would provide an unambiguous confirmation of its constitution and reveal its preferred conformation in the solid state, as well as details of how the molecules pack together in the crystal lattice. This technique is also invaluable for determining the absolute stereochemistry if chiral centers are present.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Table 4: Expected IR Absorption Bands for (2-ethyl-1-benzofuran-3-yl)methylamine

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
Aromatic C=C Stretch 1450-1600
C-O-C Stretch (Ether) 1050-1250

Theoretical and Computational Chemistry Studies on 2 Ethyl 1 Benzofuran 3 Yl Methylamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules like (2-ethyl-1-benzofuran-3-yl)methylamine. Methods such as Density Functional Theory (DFT) are employed to determine the electronic structure, which in turn dictates the molecule's reactivity and spectroscopic properties. semanticscholar.org

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. utexas.eduwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. utexas.edurowansci.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. utexas.edu The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. utexas.edu

For instance, in a study of 2,3-disubstituted benzofuran (B130515) analogues, theoretical calculations based on Pearson's hard and soft acids and bases (HSAB) principle were used to understand their reactivity. nih.gov The local electrophilicity, a parameter derived from these calculations, was instrumental in explaining the regioselectivity observed in chemical reactions. nih.gov Such calculations help in identifying the most reactive sites within a molecule, which is crucial for predicting its metabolic fate and designing derivatives with desired reactivity profiles.

Table 1: Key Concepts in Molecular Orbital Analysis

ConceptDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the outermost electron shell; related to electron donation.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the lowest energy empty orbital; related to electron acceptance.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. utexas.edu

Conformational Analysis and Potential Energy Surface Exploration using Molecular Mechanics and Dynamics

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This is achieved by exploring the molecule's Potential Energy Surface (PES), which is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. muni.cz

For a molecule like (2-ethyl-1-benzofuran-3-yl)methylamine, with several rotatable bonds, a multitude of conformations are possible. Molecular mechanics and molecular dynamics simulations are powerful tools to explore this conformational landscape. These methods use classical physics to model the interactions between atoms, allowing for the efficient calculation of the energies of different conformations.

The PES can be visualized as a landscape with valleys corresponding to stable conformations (energy minima) and mountain passes corresponding to transition states between these conformations. libretexts.org Identifying the global minimum energy conformation, as well as other low-energy conformers, is crucial as these are the most likely shapes the molecule will adopt in a biological environment. For a system with multiple degrees of freedom, such as the bond lengths and angles in a molecule, the PES is a high-dimensional surface. muni.czlibretexts.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) through Computational Methods

Computational chemistry offers powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. frontiersin.orggithub.io These predictions are invaluable for confirming the structure of newly synthesized compounds and for assigning the signals in experimental spectra.

The prediction of NMR spectra typically involves a multi-step process. First, a conformational search is performed to identify the low-energy conformers of the molecule. github.io Then, the geometry of each conformer is optimized using quantum mechanical methods. Finally, the NMR shielding constants are calculated for each conformer, which are then converted to chemical shifts. nih.gov By performing a Boltzmann-weighted average of the chemical shifts of the individual conformers, a predicted spectrum that accounts for the conformational flexibility of the molecule can be obtained. github.io

Recent advancements in the field have led to the development of highly accurate methods and workflows for NMR prediction. github.io Machine learning techniques are also being increasingly used to enhance the accuracy and speed of these predictions. frontiersin.org While no specific predicted NMR data for (2-ethyl-1-benzofuran-3-yl)methylamine is publicly available, the established computational protocols can be readily applied to this molecule.

Molecular Docking and Dynamics Simulations with Proposed Biological Receptors/Enzymes (Molecular Level)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a receptor or enzyme. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

In the context of benzofuran derivatives, molecular docking studies have been conducted to investigate their potential as anticancer agents, tubulin polymerization inhibitors, and antibacterial agents. researchgate.netnih.govnih.gov For example, in a study of benzofuran derivatives as tubulin polymerization inhibitors, docking studies revealed that the most active compound fits well into the colchicine binding site of tubulin. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. MD simulations provide a more realistic picture of the binding event by accounting for the flexibility of both the ligand and the receptor.

Table 2: Examples of Molecular Docking Studies on Benzofuran Derivatives

Biological TargetTherapeutic AreaKey Findings from Docking Studies
PI3K/VEGFR2CancerBenzofuran hybrids showed good interaction with essential residues for inhibition. researchgate.netnih.gov
TubulinCancerAn active benzofuran derivative fitted properly at the colchicine binding site. nih.gov
Dihydrofolate Reductase (DHFR)Bacterial InfectionsBenzofuran-triazine derivatives interacted with DHFR through H-bond and hydrophobic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.

Several QSAR studies have been performed on various series of benzofuran derivatives. These studies have explored their potential as vasodilators, antihistaminic agents, antileishmanial agents, and inhibitors of histone lysine methyl transferase. nih.govderpharmachemica.comnih.goveurjchem.com

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. derpharmachemica.comnih.gov The predictive power of the QSAR model is then validated using an external test set of compounds. The insights gained from QSAR models can guide the design of new benzofuran derivatives with improved potency and selectivity. nih.gov

Biological and Biochemical Interactions of 2 Ethyl 1 Benzofuran 3 Yl Methylamine Molecular and Cellular Level

In Vitro Receptor Binding Affinity and Selectivity Profiling

No studies reporting the in vitro binding affinity and selectivity of (2-ethyl-1-benzofuran-3-yl)methylamine for serotonin, dopamine, or other monoamine neurotransmitter receptors have been identified.

There is no available data on the binding profile of (2-ethyl-1-benzofuran-3-yl)methylamine at other receptor subtypes or neurotransmitter transporters.

Enzymatic Inhibition or Activation Studies

No published research has investigated the effects of (2-ethyl-1-benzofuran-3-yl)methylamine on the activity of any enzymes.

Cellular Uptake, Distribution, and Subcellular Localization Mechanisms in Model Systems

The mechanisms of cellular uptake, as well as the intracellular distribution and subcellular localization of (2-ethyl-1-benzofuran-3-yl)methylamine, have not been studied in any model systems.

Modulation of Intracellular Signaling Pathways in Isolated Cell Lines

There is no information available regarding the ability of (2-ethyl-1-benzofuran-3-yl)methylamine to modulate any intracellular signaling pathways in isolated cell lines.

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with In Vitro Biological Activities

No structure-activity relationship (SAR) studies have been conducted that specifically include (2-ethyl-1-benzofuran-3-yl)methylamine or systematically modify its structure to determine the effects on in vitro biological activities. While SAR studies exist for other classes of benzofuran (B130515) derivatives, this specific compound has not been a subject of such investigations.

Advanced Analytical Methodologies for Detection and Quantification of 2 Ethyl 1 Benzofuran 3 Yl Methylamine in Complex Research Matrices

Chromatographic Techniques Coupled with High-Resolution Mass Spectrometry (e.g., LC-MS/MS, GC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the gold standards for the analysis of novel psychoactive substances, offering high sensitivity and selectivity.

For a compound such as (2-ethyl-1-benzofuran-3-yl)methylamine, LC-MS/MS would likely be the preferred method due to the polarity of the amine group and the thermal lability of some benzofuran (B130515) derivatives. The electrospray ionization (ESI) source in positive mode would be optimal for the protonation of the amine group, leading to a strong signal for the precursor ion. High-resolution mass spectrometry would further allow for the determination of the accurate mass and elemental composition, aiding in unequivocal identification.

A hypothetical LC-MS/MS method for the analysis of (2-ethyl-1-benzofuran-3-yl)methylamine is presented in the table below. The parameters are based on established methods for similar novel psychoactive substances.

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]⁺
Collision EnergyOptimized for characteristic product ions
Product Ions (m/z)Dependent on fragmentation pattern
This table represents a hypothetical set of parameters and would require experimental validation.

GC-MS/MS analysis of (2-ethyl-1-benzofuran-3-yl)methylamine would likely require derivatization of the amine group to improve its volatility and chromatographic behavior. Acylation or silylation are common derivatization techniques for amines. The resulting derivative can then be analyzed by GC-MS/MS, providing complementary information to LC-MS/MS. Electron ionization (EI) would produce a characteristic fragmentation pattern that can be used for library matching and structural elucidation.

Research on related benzofuran isomers, such as 2-(2-methylaminopropyl)benzofuran (2-MAPB) and 5-(2-methylaminopropyl)benzofuran (5-MAPB), has demonstrated that mass spectrometry can effectively differentiate between positional isomers based on their fragmentation patterns researchgate.net. Similar approaches could be applied to confirm the structure of (2-ethyl-1-benzofuran-3-yl)methylamine and distinguish it from potential isomers.

Capillary Electrophoresis and Microfluidic Platforms for Compound Analysis

Capillary electrophoresis (CE) has emerged as a powerful alternative to traditional chromatographic methods for the analysis of novel psychoactive substances, offering advantages such as high separation efficiency, low sample and reagent consumption, and rapid analysis times. For a charged molecule like the protonated form of (2-ethyl-1-benzofuran-3-yl)methylamine, CE would be an ideal separation technique.

The separation in CE is based on the differential migration of analytes in an electric field. The charge-to-size ratio of the ion is a key factor in its migration velocity, allowing for the separation of closely related compounds. Coupling CE with mass spectrometry (CE-MS) would provide a highly selective and sensitive method for the identification and quantification of (2-ethyl-1-benzofuran-3-yl)methylamine in complex matrices.

Microfluidic platforms, or "lab-on-a-chip" devices, integrate multiple analytical steps, including sample preparation, separation, and detection, onto a single small chip. These platforms offer the potential for rapid, automated, and portable analysis of novel psychoactive substances. A microfluidic device could be designed to perform an electrophoretic separation of (2-ethyl-1-benzofuran-3-yl)methylamine followed by electrochemical or optical detection.

The following table outlines a potential capillary electrophoresis method for the analysis of (2-ethyl-1-benzofuran-3-yl)methylamine, based on general methods for related compounds.

ParameterSetting
CapillaryFused silica, 50 µm i.d., 50 cm total length
Background Electrolyte50 mM Phosphate buffer, pH 2.5
Separation Voltage25 kV
InjectionHydrodynamic, 50 mbar for 5 s
DetectionDiode Array Detector (DAD) or Mass Spectrometry (MS)
This table represents a hypothetical set of parameters and would require experimental validation.

Development of Electrochemical Detection Methods

Electrochemical detection methods offer a sensitive, cost-effective, and portable alternative for the analysis of electroactive compounds. The benzofuran ring system and the amine group in (2-ethyl-1-benzofuran-3-yl)methylamine are both potentially electroactive, making this compound a candidate for electrochemical detection.

Cyclic voltammetry could be used to study the electrochemical behavior of the compound and to determine its oxidation and reduction potentials. This information can then be used to develop more sensitive and selective detection methods, such as differential pulse voltammetry or square-wave voltammetry. These techniques can be coupled with chromatographic or electrophoretic separations to provide a complete analytical system.

The development of an electrochemical sensor for (2-ethyl-1-benzofuran-3-yl)methylamine would involve the modification of an electrode surface with a material that enhances the electrochemical response of the analyte. Materials such as carbon nanotubes, graphene, or metallic nanoparticles could be used to increase the electrode surface area and to catalyze the electrochemical reaction. Research on the electrochemical synthesis and behavior of other benzofuran derivatives provides a foundation for developing such methods nih.gov.

Immunoassays and Biosensor Development for Research Applications

Immunoassays and biosensors are analytical tools that utilize biological recognition elements, such as antibodies or enzymes, to detect specific target molecules. The development of an immunoassay for (2-ethyl-1-benzofuran-3-yl)methylamine would involve the production of antibodies that specifically bind to the molecule. These antibodies could then be used in a variety of immunoassay formats, such as enzyme-linked immunosorbent assay (ELISA), for the high-throughput screening of a large number of samples.

Biosensors for (2-ethyl-1-benzofuran-3-yl)methylamine could be developed based on different transduction principles, including electrochemical, optical, or piezoelectric. An electrochemical biosensor might utilize an enzyme that metabolizes the compound, leading to a measurable change in current nih.gov. An optical biosensor could be based on the change in fluorescence or absorbance when the compound binds to a specific receptor mdpi.com. The development of biosensors for other small aromatic amines provides a framework for the potential creation of a sensor for this specific compound rsc.orgnih.gov.

The development of such specific immunoassays and biosensors would require significant research and development efforts, including the synthesis of a suitable immunogen and the selection of high-affinity antibodies or other biological recognition elements.

Analytical TechniquePrinciplePotential Application for (2-ethyl-1-benzofuran-3-yl)methylamine
Immunoassay (ELISA) Antigen-antibody bindingHigh-throughput screening of samples for the presence of the compound.
Electrochemical Biosensor Biocatalytic reaction or binding event causing an electrical signal.Rapid and sensitive detection in field or point-of-care settings.
Optical Biosensor Change in optical properties upon binding to a recognition element.Real-time monitoring of interactions and quantification.
This table outlines the potential applications of immunoassays and biosensors, the development of which would be a novel research endeavor.

Synthetic Derivatives and Analogues of 2 Ethyl 1 Benzofuran 3 Yl Methylamine

Systematic Structural Modifications of the Benzofuran (B130515) Core

Systematic modification of the benzofuran core is a primary strategy for exploring the chemical space around the parent molecule. These modifications typically involve the introduction of various substituents onto the aromatic benzene (B151609) portion of the bicyclic system. The goal is to investigate how changes in electronics, sterics, and lipophilicity of the core structure influence its interactions with biological targets.

Research on related benzofuran structures demonstrates that positions 4, 5, 6, and 7 of the benzene ring are amenable to substitution. Common modifications include the introduction of electron-donating groups (e.g., methoxy (B1213986), ethoxy) or electron-withdrawing groups (e.g., halogens). For instance, studies on 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives involved introducing methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) groups at selected positions, which was shown to influence the biological activity of the resulting compounds. mdpi.com Another powerful technique is the direct C-H arylation, which can be used to install aryl groups at various positions on the core, significantly increasing structural complexity. mdpi.com

These established synthetic protocols can be applied to the (2-ethyl-1-benzofuran-3-yl)methylamine scaffold to generate a diverse library of analogues for in vitro screening.

Table 1: Proposed Analogues via Benzofuran Core Modification

Modification Type Position of Modification Example Substituent (R) Hypothetical Analogue Name
Halogenation C5 Chlorine (Cl) (5-chloro-2-ethyl-1-benzofuran-3-yl)methylamine
Alkoxylation C6 Methoxy (OCH₃) (2-ethyl-6-methoxy-1-benzofuran-3-yl)methylamine
Nitration C5 Nitro (NO₂) (2-ethyl-5-nitro-1-benzofuran-3-yl)methylamine

Diversification and Elaboration of the Amine Side Chain

The amine side chain at the C3-position is a critical feature for modification, as it often plays a key role in forming salt bridges or hydrogen bonds with biological targets. Diversification of this moiety can significantly impact a compound's potency, selectivity, and physicochemical properties.

Synthetic methodologies allow for extensive elaboration of this side chain. One common approach involves the synthesis of a benzofuran intermediate with a reactive group at the 3-position (e.g., a hydroxymethyl or halomethyl group), which can then be reacted with a wide array of primary or secondary amines. Transamidation procedures also offer a route to access diverse amides from a common precursor. mdpi.com For the (2-ethyl-1-benzofuran-3-yl)methylamine scaffold, this could involve replacing the N-methyl group with larger alkyl or aryl substituents, or incorporating the nitrogen atom into various cyclic structures. Studies on similar scaffolds have successfully utilized amines like piperidine (B6355638) and N-ethyl piperazine (B1678402) to generate novel derivatives. nih.gov

Table 2: Proposed Analogues via Amine Side Chain Diversification

Modification Strategy Reactant/Reagent Resulting Amine Group Hypothetical Analogue Name
N-Dealkylation followed by N-Alkylation Ethyl iodide N-ethyl-N-methyl (2-ethyl-1-benzofuran-3-yl)methyl(methyl)amine
Replacement of N-methyl group Diethylamine N,N-diethyl (N,N-diethyl)-1-(2-ethyl-1-benzofuran-3-yl)methanamine
Incorporation into heterocycle Piperidine Piperidin-1-yl 1-{[(2-ethyl-1-benzofuran-3-yl)methyl]}piperidine

Development of Bioconjugates and Chemical Probes Based on the Compound's Scaffold

Transforming a bioactive scaffold into a chemical probe or bioconjugate is a key step in elucidating its mechanism of action and molecular targets. While specific examples for (2-ethyl-1-benzofuran-3-yl)methylamine are not detailed in the literature, the general principles for creating such tools are well-established for benzofuran and other heterocyclic scaffolds.

To create a chemical probe, the parent molecule is typically modified to include a reporter tag (e.g., a fluorophore like fluorescein (B123965) or rhodamine) or a reactive group for target protein labeling (e.g., an alkyne for click chemistry or a photo-affinity label). The key challenge is to append this functional moiety at a position that does not disrupt the compound's native biological activity. This is usually achieved by introducing a linker arm at a site on the molecule that SAR studies have shown to be tolerant of substitution, such as a distal position on the benzofuran ring or by extending the amine side chain. Such probes are invaluable for target identification and validation studies.

Rational Design of Analogues for Enhanced Specificity or Potency In Vitro

Rational, structure-based drug design employs computational tools to guide the synthesis of analogues with improved properties. This approach relies on understanding the interaction between a ligand and its biological target at a molecular level. Molecular docking studies, for example, can predict the binding modes of proposed analogues within a target's active site, allowing chemists to prioritize the synthesis of compounds with the highest predicted affinity and specificity. nih.gov

Several studies have successfully used this approach for benzofuran derivatives. For instance, new benzofuran hybrids were designed as dual PI3K/VEGFR-2 inhibitors, with molecular docking used to rationalize the binding modes of the most active compounds. nih.gov Similarly, a series of benzofuran derivatives were designed as potent inhibitors of Lysine-specific demethylase 1 (LSD1), with computational studies guiding the optimization process. nih.gov

This same workflow could be applied to (2-ethyl-1-benzofuran-3-yl)methylamine. Assuming a known in vitro target, a rational design cycle would involve:

Docking the parent compound into the target's binding site to generate a binding hypothesis.

Identifying potential modification sites on the compound where new interactions with the protein could be formed.

Computationally evaluating a virtual library of analogues with modifications at these sites.

Synthesizing and testing the most promising analogues in vitro to validate the computational predictions.

Table 3: Hypothetical Rational Design Strategy for Analogue Optimization

Design Step Objective Methodology Example Modification
1. Initial Docking Identify key binding interactions of the parent compound. Molecular Docking The N-methyl amine forms a putative salt bridge with an aspartate residue.
2. SAR Analysis Find regions of the molecule that can be modified. In Silico Mutagenesis The C6 position of the benzofuran core points towards a vacant hydrophobic pocket.
3. Analogue Design Enhance binding affinity by filling the vacant pocket. Virtual Screening Design analogues with hydrophobic groups (e.g., trifluoromethyl) at the C6 position.

Emerging Research Directions and Future Perspectives for 2 Ethyl 1 Benzofuran 3 Yl Methylamine Research

Development of More Efficient and Atom-Economical Synthetic Approaches

The synthesis of substituted benzofurans is a mature field, yet there is a continuous drive for more efficient, sustainable, and atom-economical methodologies. nih.gov Future research will likely focus on developing novel catalytic systems and one-pot reactions to streamline the synthesis of 3-aminomethyl benzofurans.

Recent advances in transition-metal catalysis, including palladium, copper, and gold-based systems, have enabled the construction of the benzofuran (B130515) core with high efficiency and functional group tolerance. nih.govacs.org Future synthetic strategies for (2-ethyl-1-benzofuran-3-yl)methylamine and its analogs could leverage these advancements. For instance, domino reactions that combine several bond-forming events in a single operation are particularly attractive for reducing waste and improving efficiency. nih.gov The development of C-H activation methodologies for the direct functionalization of the benzofuran nucleus also presents a promising avenue for more direct and atom-economical syntheses.

Moreover, the principles of green chemistry are increasingly influencing synthetic route design. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted or flow chemistry processes. nih.gov The application of these principles to the synthesis of (2-ethyl-1-benzofuran-3-yl)methylamine would be a significant step forward.

Table 1: Comparison of Synthetic Strategies for Benzofuran Derivatives

Synthetic ApproachAdvantagesDisadvantagesPotential for (2-ethyl-1-benzofuran-3-yl)methylamine Synthesis
Traditional Multi-step Synthesis Well-established, reliableOften low overall yield, generates significant wasteCurrent likely method, but with room for improvement
Transition-Metal Catalyzed Cross-Coupling High efficiency, good functional group toleranceCost of catalysts, potential for metal contaminationHigh potential for improved efficiency and yield
One-Pot/Domino Reactions Increased efficiency, reduced wasteCan be challenging to optimizeHighly desirable for sustainable production
C-H Activation/Functionalization High atom economy, direct modificationCan lack regioselectivity, harsh conditions may be requiredA frontier approach for novel analog synthesis
Green Chemistry Approaches Environmentally friendly, sustainableMay require significant process optimizationImportant for future large-scale production

Exploration of Novel Molecular Targets and Mechanisms of Action

Benzofuran derivatives are known to interact with a wide range of biological targets, exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.govnih.gov A key future research direction for (2-ethyl-1-benzofuran-3-yl)methylamine will be the systematic screening against diverse biological targets to uncover its pharmacological potential.

High-throughput screening (HTS) campaigns against large panels of enzymes, receptors, and ion channels could rapidly identify initial hits. Subsequent structure-activity relationship (SAR) studies would then guide the optimization of the lead compound to improve potency and selectivity. Given the structural similarities to known psychoactive substituted benzofurans, exploring its activity on neurological targets could be a particularly fruitful avenue. wikipedia.org

Furthermore, elucidating the mechanism of action of any identified biological activity will be crucial. This could involve a combination of in vitro biochemical and cell-based assays, as well as in vivo studies in relevant disease models. For instance, if the compound shows anticancer activity, researchers would investigate its effects on cell cycle progression, apoptosis, and key cancer-related signaling pathways such as NF-κB and MAPK. mdpi.com The identification of novel molecular targets for benzofuran derivatives, such as lysine-specific demethylase 1 (LSD1) and sirtuins, suggests that (2-ethyl-1-benzofuran-3-yl)methylamine could also modulate these important epigenetic regulators. nih.govmdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. arxiv.org These computational tools can be leveraged to accelerate the design and development of novel benzofuran derivatives, including analogs of (2-ethyl-1-benzofuran-3-yl)methylamine.

ML models can be trained on existing datasets of benzofuran compounds with known biological activities to predict the properties of new, virtual compounds. nih.gov This in silico screening can prioritize the synthesis of molecules with the highest probability of desired activity, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish mathematical relationships between the chemical structure of benzofuran derivatives and their biological activity. nih.gov

Generative AI models can also be employed to design novel benzofuran-based scaffolds with optimized properties. By learning the underlying patterns in chemical space, these models can propose new molecules that are synthetically accessible and possess desirable pharmacological profiles. The use of AI in predicting synthetic routes can further streamline the drug development process. arxiv.org

Role of the Compound as a Chemical Probe for Fundamental Biological Discoveries

Chemical probes are small molecules used to study and manipulate biological systems. Benzofuran derivatives, with their diverse functionalities and often fluorescent properties, are well-suited for this role. africaresearchconnects.com (2-ethyl-1-benzofuran-3-yl)methylamine or its analogs could be developed as chemical probes to investigate fundamental biological processes.

For instance, by attaching a fluorescent tag to the molecule, it could be used to visualize its subcellular localization and track its interactions with target proteins in real-time. africaresearchconnects.com If the compound is found to be a selective inhibitor of a particular enzyme, it could be used to probe the physiological role of that enzyme in health and disease. The development of photoaffinity probes, which can be covalently cross-linked to their target upon photoactivation, would be a powerful tool for target identification and validation.

The ability of some benzofuran derivatives to act as "turn-on" or "turn-off" fluorescent sensors for metal ions also highlights their potential as chemical probes for studying metal ion homeostasis in biological systems. researchgate.net

Potential Non-Biological Applications (e.g., Materials Science, Chemo-sensors)

Beyond their pharmacological potential, benzofuran derivatives have found applications in materials science and as chemosensors. researchgate.net The unique electronic and photophysical properties of the benzofuran ring system make it an attractive building block for advanced materials.

In materials science, benzofuran-containing polymers have been investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The incorporation of (2-ethyl-1-benzofuran-3-yl)methylamine into polymeric structures could modulate their electronic properties and processability.

Furthermore, the benzofuran scaffold has been utilized in the design of chemosensors for the detection of various analytes, including metal ions and hydrazine (B178648). chemisgroup.usrsc.org The amine functionality in (2-ethyl-1-benzofuran-3-yl)methylamine could serve as a binding site for specific analytes, and modifications to the benzofuran core could be used to tune the sensor's selectivity and sensitivity. The development of fluorescent chemosensors based on this compound could have applications in environmental monitoring and industrial process control. researchgate.netitu.edu.tr

Q & A

Q. What are the recommended synthetic routes for (2-ethyl-1-benzofuran-3-yl)methylamine in laboratory settings?

A common approach involves reductive amination of 2-ethyl-1-benzofuran-3-carbaldehyde with methylamine using reducing agents like sodium cyanoborohydride or hydrogen gas with palladium catalysts . Industrial-scale optimization may employ continuous flow reactors for higher yields. Post-synthesis purification often utilizes column chromatography or recrystallization to isolate the amine product.

Q. How can the structural integrity of (2-ethyl-1-benzofuran-3-yl)methylamine be validated?

  • FTIR Spectroscopy : Identify amine C-N stretches (~1031 cm⁻¹) and aromatic C-H vibrations from the benzofuran moiety .
  • NMR Spectroscopy : ¹H NMR resolves methyl groups (δ 2.2–2.5 ppm for N-methyl; δ 1.2–1.4 ppm for 2-ethyl) and benzofuran protons (δ 6.5–7.8 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzofuran-amine scaffold.

Q. What biological targets are associated with benzofuran-derived amines like (2-ethyl-1-benzofuran-3-yl)methylamine?

Structurally similar compounds exhibit activity at cannabinoid receptors (CB1/CB2) and modulate cell viability in cancer models (e.g., MCF-7 cells) . Standard assays include:

  • Receptor binding studies (radioligand displacement).
  • Cell viability assays (MTT or resazurin-based protocols) to assess cytotoxicity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran-derived amines?

  • Standardized Assay Conditions : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control for variables like solvent effects .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency trends.
  • Meta-Analysis : Compare structural analogs (e.g., methyl vs. ethyl substitutions) to identify substituent-dependent activity shifts .

Q. What experimental designs are optimal for evaluating environmental adsorption applications of this compound?

Adapt methodologies from CO₂ capture studies on amine-functionalized mesoporous carbons :

  • Batch Adsorption : Measure CO₂ uptake at 5 psi using autoclaved reactors, calculating capacity via ideal gas law .
  • Surface Characterization : Use BET analysis to track pore volume reductions (e.g., from 0.55 to 0.28 cm³/g post-amine impregnation) and correlate with adsorption efficiency .
  • FTIR Post-Adsorption : Detect carbamate/carbonate formation (e.g., ~1650 cm⁻¹ for N-COO⁻) to confirm chemisorption .

Q. Which computational tools predict the binding affinity of (2-ethyl-1-benzofuran-3-yl)methylamine with biological targets?

  • Molecular Docking : Software like AutoDock Vina models interactions with CB1/CB2 receptors, prioritizing poses with hydrogen bonds to Ser383/His178 (key residues) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • X-Ray Crystallography : Refine structures using SHELXL for small molecules, leveraging its robustness for amine-containing systems .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond angle distortions (e.g., N-C-C angles in the benzofuran moiety) .

Methodological Considerations

Q. What strategies improve synthetic yields during scale-up?

  • Catalyst Screening : Test Pd/C vs. Raney Ni for reductive amination efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to prevent byproducts.
  • In-Line Analytics : Use HPLC-MS to monitor intermediate formation and minimize side reactions.

Q. How do structural modifications (e.g., ethyl vs. methyl groups) impact physicochemical properties?

  • LogP Calculations : Ethyl substitution increases hydrophobicity, affecting membrane permeability (e.g., +0.5 logP vs. methyl analogs) .
  • Thermogravimetric Analysis (TGA) : Compare thermal stability; ethyl groups may reduce decomposition onset temperatures by ~20°C .

Data Interpretation

Q. Why might BET surface area decrease after amine functionalization, and how does this affect adsorption?

Amine impregnation fills mesopores, reducing surface area (e.g., from 356.6 to 203.8 m²/g) but introducing chemisorption sites. Despite lower surface area, aMDEA-MC achieved 2.63 mmol CO₂/g adsorption via amine-CO₂ reactions . This highlights the trade-off between physical and chemical adsorption mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.